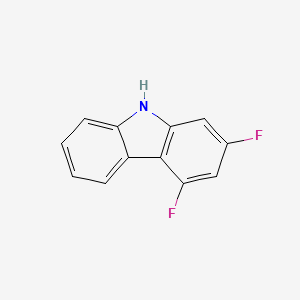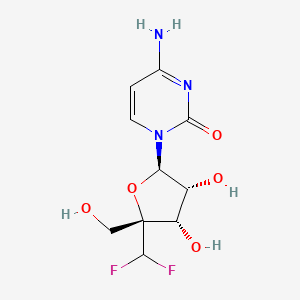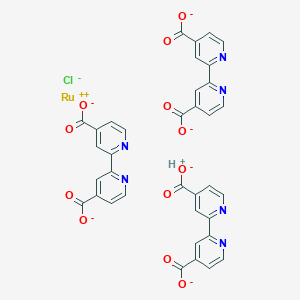
2,4-Difluorocarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluorocarbazole is a fluorinated derivative of carbazole, a heterocyclic aromatic organic compound. Carbazoles are known for their extensive pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluorocarbazole typically involves the fluorination of carbazole derivatives. One common method includes the reaction of 2,4-difluorobromobenzene with ferrocyanide in the presence of a palladium complex catalyst and N,N-dimethylacetamide as the solvent . The reaction is carried out at temperatures ranging from 100 to 150°C for 1-6 hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluorocarbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydrofluorocarbazoles.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted carbazoles, hydrofluorocarbazoles, and carbazole quinones .
Scientific Research Applications
2,4-Difluorocarbazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-difluorocarbazole involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In medicinal applications, it may modulate signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
2,4,6-Trifluorocarbazole: Exhibits similar antibacterial properties but with enhanced potency against multidrug-resistant strains.
2,7-Difluorocarbazole: Used in OLEDs for its higher HOMO-LUMO energy gap.
2,4,5,7-Tetrafluorocarbazole: Another fluorinated derivative with applications in electronic materials.
Uniqueness: 2,4-Difluorocarbazole is unique due to its balanced properties, making it suitable for both medicinal and industrial applications. Its specific substitution pattern provides a distinct set of physicochemical characteristics that are not observed in other fluorinated carbazoles .
Properties
Molecular Formula |
C12H7F2N |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2,4-difluoro-9H-carbazole |
InChI |
InChI=1S/C12H7F2N/c13-7-5-9(14)12-8-3-1-2-4-10(8)15-11(12)6-7/h1-6,15H |
InChI Key |
LJDKJKISPQIRFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro(](/img/structure/B11927555.png)
![undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11927557.png)







![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B11927604.png)

